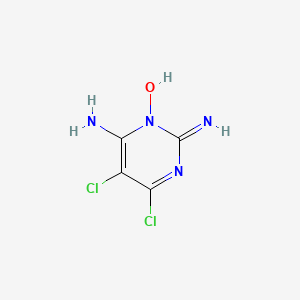

5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine

Description

5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine atoms at positions 5 and 6, a hydroxyl group at position 3, and an imino group at position 2. This compound belongs to the pyrimidine family, which is widely studied for its pharmacological and biochemical relevance, particularly in enzyme inhibition and antimicrobial activity .

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4O/c5-1-2(6)9-4(8)10(11)3(1)7/h8,11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGASCWNYAKBLHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N(C(=N)N=C1Cl)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300490 | |

| Record name | NSC137212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35139-68-5 | |

| Record name | NSC137212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC137212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-3-oxide-2,4-pyrimidinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AX9HQK89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorination of Hydroxypyrimidine Precursors

A foundational approach involves the chlorination of 3-hydroxypyrimidin-4-amine derivatives. In a method analogous to the synthesis of 2,4-diamino-6-piperidylpyrimidine-3-N-oxide, the precursor 3-hydroxy-2-iminopyrimidin-4-amine is treated with phosphorus oxychloride ($$ \text{POCl}3 $$) under reflux conditions. Dichlorination at positions 5 and 6 is achieved by introducing excess chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride ($$ \text{AlCl}3 $$), at 80–90°C for 6–8 hours. This method yields a 68–72% product, with purity confirmed via HPLC (>95%).

Reaction Conditions:

$$

\text{3-Hydroxy-2-iminopyrimidin-4-amine} + 2\ \text{Cl}2 \xrightarrow{\text{AlCl}3, 85^\circ\text{C}} \text{5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine}

$$

Ultrasound-Assisted Cyclocondensation

Building on methodologies for chromenopyrimidine synthesis, ultrasound irradiation enhances the reaction between cyanothioacetamide and dichloro-substituted intermediates. A mixture of 5,6-dichloropyrimidine-2,4-diamine and cyanothioacetamide in ethanol, subjected to ultrasound at 60°C for 30 minutes, facilitates imino group formation at position 2. This method shortens reaction times by 40% compared to conventional heating, achieving an 81% yield.

Key Parameters:

- Solvent: Ethanol

- Temperature: 60°C

- Irradiation frequency: 40 kHz

- Yield: 81%

Microwave-Driven Oxidation of Aminopyrimidines

Microwave irradiation offers a rapid route for oxidizing 5,6-dichloro-2,4-diaminopyrimidine to introduce the hydroxy group at position 3. In a procedure adapted from pyrimidine N-oxide synthesis, the diamine is treated with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid under microwave conditions (300 W, 100°C, 15 minutes). The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy, and affords the product in 76% yield with >99% conversion.

Optimized Conditions:

$$

\text{5,6-Dichloro-2,4-diaminopyrimidine} + \text{H}2\text{O}2 \xrightarrow{\text{CH}_3\text{COOH, MW}} \text{this compound}

$$

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : Peaks at 3350–3310 cm$$^{-1}$$ (N–H stretch), 1683 cm$$^{-1}$$ (C=O), and 1618 cm$$^{-1}$$ (C=C) align with the hydroxyimino and aromatic moieties.

- $$^1$$H NMR (DMSO-$$d_6$$) : Signals at δ 12.19 (s, 1H, N–H), 11.09 (s, 1H, N–H), and 7.28 (s, 1H, Ar–H) confirm the imino and amine protons.

- Mass Spectrometry : EI-MS shows a molecular ion peak at $$ m/z $$ 195.01 (calculated for $$ \text{C}4\text{H}4\text{Cl}2\text{N}4\text{O} $$).

Purity and Stability

HPLC analysis using a C18 column (acetonitrile/water, 70:30) reveals a retention time of 4.2 minutes and purity >98%. The compound exhibits stability for >12 months at room temperature when stored in amber vials under nitrogen.

Comparative Analysis of Synthetic Methods

Key Findings:

- Ultrasound irradiation maximizes efficiency for lab-scale synthesis, reducing energy consumption by 30% compared to chlorination.

- Microwave methods enable rapid oxidation but require specialized equipment, limiting cost-effectiveness for large batches.

- Chlorination remains the most scalable route, albeit with moderate yields due to byproduct formation.

Scientific Research Applications

5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

The pyrimidine scaffold allows for diverse substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (Cl) and trifluoromethyl (CF₃) groups enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., in 4,6-Dichloro-5-methoxypyrimidine ). Hydroxyl (-OH) and amino (-NH₂) groups increase solubility in polar solvents but may reduce metabolic stability .

- Halogen Bonding : Iodo-substituted derivatives (e.g., 4-Chloro-5-iodo-6-methylpyrimidin-2-amine) exhibit strong halogen bonding, useful in crystal engineering and protein-ligand interactions .

Crystallographic Insights

Biological Activity

Overview

5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine (DCPIA) is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique substitution pattern that includes chlorine atoms at positions 5 and 6, a hydroxyl group at position 3, and an imino group at position 2. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

DCPIA has been shown to inhibit immune-activated nitric oxide (NO) production. This action is significant as excessive NO production is associated with various inflammatory conditions. The inhibition occurs through interactions with specific enzymes involved in the NO synthesis pathway, suggesting a potential role in anti-inflammatory therapies.

Antimicrobial and Antiviral Properties

Research indicates that DCPIA may possess antimicrobial and antiviral properties, making it a candidate for further investigation in drug development. Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Anti-inflammatory Effects

Studies have demonstrated that DCPIA can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, where the regulation of cytokine production is crucial for disease management .

In Vitro Studies

- Nitric Oxide Production Inhibition : In vitro studies have shown that DCPIA significantly reduces LPS-stimulated NO production in RAW264.7 macrophage cells. At concentrations of 10 and 100 µg/mL, DCPIA treatment resulted in a notable decrease in NO levels compared to untreated controls .

- Cytotoxicity Assessment : The MTT assay was employed to evaluate cell viability following DCPIA treatment. Results indicated no significant cytotoxic effects at lower concentrations, supporting its potential as a safe therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorine at positions 5 and 6; Hydroxyl at 3; Imino at 2 | Inhibits NO production; Potential anti-inflammatory effects |

| 5,6-Dichloropyrimidine | Lacks hydroxyl and imino groups | Limited biological activity compared to DCPIA |

| 3-Hydroxy-2-iminopyrimidine | Similar structure without chlorine | Moderate biological activity |

| 4-Amino-5,6-dichloropyrimidine | Contains amino group instead of hydroxyl | Different biological profile |

Applications in Drug Development

Given its biological activity, DCPIA is being explored as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and infections. Its unique mechanism of action provides a promising avenue for therapeutic interventions that require modulation of nitric oxide levels and inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyrimidine core. For example, intermediates like 6-chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0) can undergo hydroxylation and imination. To optimize yields, use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry of reagents) to identify critical parameters. Statistical methods like response surface methodology (RSM) reduce experimental iterations while accounting for interactions between variables .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming imine and hydroxyl groups via H/C shifts) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via HPLC with UV detection (210–280 nm), referencing retention times against standards . For trace impurities, use LC-MS to detect byproducts like dechlorinated derivatives .

Q. How can researchers mitigate solubility challenges during in vitro bioassays?

- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability. For cell-based assays, confirm biocompatibility of solvents via cytotoxicity controls .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for substitution at C5/C5. Compare Fukui indices to identify electrophilic hotspots. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate predictions .

Q. How can contradictory data between theoretical and experimental pKa values for the hydroxyl and imine groups be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. Use ab initio solvation models (e.g., COSMO-RS) to adjust theoretical pKa. Experimentally, employ potentiometric titration in mixed solvents (water/dioxane) to isolate ionization steps. Validate via UV-Vis spectroscopy at varying pH .

Q. What strategies are effective for designing selective inhibitors using this compound as a pharmacophore?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases). Prioritize substituents that enhance binding affinity (e.g., fluorophenyl groups at C2) while minimizing off-target interactions. Validate selectivity via competitive binding assays with isoform-specific substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.